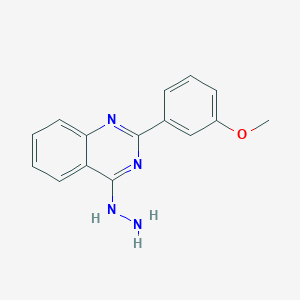
4-Hydrazino-2-(3-methoxyphenyl)quinazoline
説明
Synthesis Analysis
Quinazolines are synthesized through various methods. One common approach involves the one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines . Another method involves the coupling reaction between 2-aminophenyl ketones and amines in the presence of an in situ-generated catalytic system .
Molecular Structure Analysis
The molecular formula of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline is C15H14N4O . Its average mass is 266.298 Da and its monoisotopic mass is 266.116760 Da .
Chemical Reactions Analysis
Quinazolines are known to undergo various chemical reactions. For instance, they can undergo transition-metal-catalyzed reactions, which have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .
科学的研究の応用
Anticancer Activity
Quinazoline derivatives, including 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, have been found to exhibit potent anticancer activity. They have been used in the development of drugs like erlotinib and gefitinib, which are used for the treatment of lung and pancreatic cancers .
Antibacterial Activity
Quinazoline derivatives have shown significant antibacterial properties. The development of drug-resistant bacterial strains has led to an increasing need for novel antibiotics, and quinazoline derivatives have shown promise in this area .
Anti-Inflammatory and Analgesic Activity
Quinazoline compounds have been found to exhibit anti-inflammatory and analgesic activities. This makes them potential candidates for the development of new pain relief and anti-inflammatory medications .
Antifungal Activity
In addition to their antibacterial properties, quinazoline derivatives have also demonstrated antifungal activities. This makes them a potential source for the development of new antifungal agents .
Anticonvulsant Activity
Quinazoline derivatives have shown potential as anticonvulsants. This suggests they could be used in the development of new treatments for conditions like epilepsy .
Anti-HIV Activity
Quinazoline derivatives have shown potential in the treatment of HIV. Their diverse set of biological activities makes them a promising area of study for the development of new antiviral drugs .
Antimalarial Activity
Quinazoline derivatives have demonstrated antimalarial activities. This suggests they could be used in the development of new treatments for malaria .
Antipsychotic Activity
Quinazoline derivatives have shown potential as antipsychotics. This suggests they could be used in the development of new treatments for conditions like schizophrenia .
作用機序
Target of Action
4-Hydrazino-2-(3-methoxyphenyl)quinazoline is a derivative of quinazoline, a double-ring heterocyclic system known to be linked with various biological activities Quinazoline derivatives are known to interact with a multitude of biological targets, contributing to their diverse pharmacological responses .
Mode of Action
Quinazoline derivatives are known for their diverse pharmacological responses, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . The interaction of these compounds with their targets leads to changes in cellular processes, contributing to their therapeutic effects .
Biochemical Pathways
Quinazoline derivatives are known to interact with various biological targets, affecting multiple biochemical pathways . These interactions can lead to downstream effects that contribute to the compound’s therapeutic effects .
Result of Action
The diverse pharmacological responses of quinazoline derivatives suggest that they can induce a variety of molecular and cellular changes .
将来の方向性
Quinazoline and its derivatives have a wide range of biological activities, making them attractive targets for medicinal chemists . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics . Therefore, the future directions in this field could involve further exploration and development of quinazoline derivatives for various therapeutic applications.
特性
IUPAC Name |
[2-(3-methoxyphenyl)quinazolin-4-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-11-6-4-5-10(9-11)14-17-13-8-3-2-7-12(13)15(18-14)19-16/h2-9H,16H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRYGKCULUVAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazino-2-(3-methoxyphenyl)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide](/img/structure/B1389711.png)
![2-Bromo-N-{2-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389712.png)
![2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide](/img/structure/B1389713.png)
![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389715.png)
![N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1389717.png)



![C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride](/img/structure/B1389725.png)




